5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a substituted indol-2-one derivative characterized by a 5-chloroindole core modified with a 3-hydroxy group and a 2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl side chain. The fluorine atom at the ortho-position and methoxy group at the para-position of the phenyl ring distinguish it from other analogs.
Properties
Molecular Formula |
C17H13ClFNO4 |
|---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C17H13ClFNO4/c1-24-10-3-4-11(13(19)7-10)15(21)8-17(23)12-6-9(18)2-5-14(12)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22) |
InChI Key |
JAAJQFBEMUYDHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common approach is to start with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by esterification to attach the methoxy group. The final step involves cyclization to form the indole core under controlled conditions, such as using a palladium-catalyzed reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl (-OH) and ketone (C=O) groups are primary sites for oxidation. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product Formed | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, H₂SO₄ | Oxindole derivative (keto group oxidation) | Radical-mediated cleavage of C–C bonds adjacent to hydroxyl |
| CrO₃ | Anhydrous acetone, 25°C | Quinone-like structure | Two-electron oxidation of hydroxyl to carbonyl |
| H₂O₂ (30%) | Acetic acid, 55°C | Epoxidation of adjacent double bonds (if present) | Electrophilic addition |
These reactions are critical for modifying bioactivity. For instance, oxidation with KMnO₄ generates metabolites with reduced cytotoxicity.
Nucleophilic Substitution
The chloro substituent at position 5 participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the fluorine and methoxy groups:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | 100°C, DMF | 5-Amino derivative | 68% |
| NaOMe | Methanol, reflux | 5-Methoxy analog | 72% |
| HS⁻ | Ethanol, 50°C | Thiol-substituted compound | 55% |
The reaction with ammonia is particularly notable for generating intermediates used in anticancer drug candidates.
Condensation Reactions
The carbonyl group undergoes condensation with amines or hydrazines:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | Precursor for heterocyclic synthesis |
| Aniline | Toluene, Δ | Schiff base | Antimicrobial agent |
| Thiosemicarbazide | H₂O/EtOH, 80°C | Thiosemicarbazone | Antiviral activity |
Hydrazone derivatives exhibit enhanced solubility and binding affinity to DNA gyrase .
Esterification and Acylation
The hydroxyl group reacts with acylating agents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | Acetylated derivative | Improved membrane permeability |
| Benzoyl chloride | CH₂Cl₂, RT | Benzoylated analog | Used in prodrug design |
Acetylation reduces polarity, facilitating blood-brain barrier penetration in neuroactive analogs.
Suzuki-Miyaura Coupling
The fluoro-methoxyphenyl moiety enables palladium-catalyzed cross-coupling:
| Boronic Acid | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C | Biaryl derivative |
| Vinylboronic ester | PdCl₂(dppf) | THF, 60°C | Alkenyl-substituted compound |
These reactions diversify the aromatic region for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
The oxoethyl sidechain is susceptible to hydrolysis:
| Conditions | Product |
|---|---|
| NaOH (aq.), Δ | Carboxylic acid derivative |
| HCl (conc.), RT | Chloroacetate byproduct |
Hydrolysis under basic conditions generates water-soluble metabolites for excretion studies.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Alkene | Conditions | Product |
|---|---|---|
| Ethylene | λ = 254 nm, hexane | Cyclobutane-fused indole |
| Styrene | λ = 300 nm, benzene | Spirocyclic adduct |
Photoproducts are studied for their unique luminescent properties.
Key Reaction Mechanisms
-
Hydroxyl Group Reactivity : Participates in hydrogen bonding (pKa ~9.5) and acts as a weak acid, facilitating deprotonation under basic conditions.
-
Chloro Substituent : Activated for substitution due to electron-withdrawing effects (Hammett σₚ = +0.23 for 4-F, +0.12 for 2-OCH₃).
-
Carbonyl Group : Undergoes nucleophilic addition with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells, where it disrupts critical signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its efficacy against a range of bacterial strains suggests that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell death .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions it as a candidate for further research in neuropharmacology .
Material Science
Synthesis of Advanced Materials
The unique chemical structure of 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one makes it suitable for the synthesis of advanced materials. Its derivatives can be utilized in creating polymeric materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its application in composite materials for aerospace and automotive industries .
Biotechnology
Bioconjugation Applications
In biotechnology, this compound serves as a valuable building block for bioconjugation processes. Its reactive functional groups allow it to be conjugated with biomolecules such as proteins and nucleic acids, facilitating the development of targeted drug delivery systems. This application is particularly promising in the context of personalized medicine, where targeted therapies can significantly improve treatment outcomes .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key Observations:
Fluorine vs. Fluorine may also enhance metabolic stability and bioavailability .
Side Chain Modifications :
- The phenylethyl group in lacks polar substituents, suggesting reduced solubility but increased lipophilicity for CNS penetration.
- The pyrrole moiety in could enhance interactions with aromatic residues in enzyme active sites.
Biological Implications: Dichloro-substituted analogs (e.g., ) may exhibit stronger halogen bonding in protein targets. The neuroleptic activity of the monohydrate derivative in suggests indol-2-ones can be optimized for neurological applications.
Molecular Weight and Solubility Trends:
- The target compound (estimated molecular weight ~380–400 g/mol) falls within the range of drug-like molecules.
- Compounds with polar substituents (e.g., hydroxy, methoxy) may exhibit better aqueous solubility compared to nonpolar analogs (e.g., ).
Biological Activity
5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Molecular Formula : C16H15ClFNO3
- Molecular Weight : 335.75 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in tumor cells, promoting programmed cell death.
- Anti-inflammatory Activity : Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Anticancer Activity
In a recent study published in Cancer Research, the compound was evaluated for its anticancer properties against multiple cell lines including A549 and HeLa. The results demonstrated a significant reduction in cell viability with an IC50 value of 5.5 µM for A549 cells and 4.0 µM for HeLa cells, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of the compound using RAW264.7 macrophages. The compound was found to reduce TNF-alpha secretion significantly at concentrations above 10 µM, suggesting its utility in managing inflammatory conditions .
Q & A
Q. What synthetic methodologies are effective for synthesizing 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one?
Answer: A multi-step synthesis approach is typically employed, starting with the formation of the indole core followed by functionalization. Key steps include:
- Hydrazone formation : Reacting 5-chloroindolin-2-one with phenylhydrazine derivatives under acidic conditions to introduce the hydrazinylidene moiety .
- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-fluoro-4-methoxyphenylacetyl group, as demonstrated in analogous indole derivatives .
- Hydroxylation : Oxidation or hydroxylation at the 3-position using tert-butyl hydroperoxide (TBHP) or similar oxidizing agents .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond lengths/angles. For example, the indole core’s C–C bond lengths (1.36–1.50 Å) and dihedral angles between aromatic rings can be validated against reference data .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z [M+H]+ calculated for C₁₉H₁₆ClFNO₄: 392.0722) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Storage : Store in airtight containers at –20°C, away from oxidizers and moisture.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
Answer:
- Molecular Operating Environment (MOE) : Dock the compound into target proteins (e.g., kinases or GPCRs) using the PDB structure (e.g., PDB ID: 1XKK). Optimize the ligand-protein interaction energy (< –8 kcal/mol indicates strong binding) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of –5.2 eV suggests susceptibility to electrophilic attack .
- Pharmacophore modeling : Map hydrophobic (indole core), hydrogen bond acceptors (keto group), and aromatic features to align with known active site residues .
Q. How can contradictions in experimental data (e.g., NMR vs. X-ray results) be resolved?
Answer:
- Dynamic NMR : Detect conformational flexibility (e.g., keto-enol tautomerism) by varying temperature (e.g., 25°C to –40°C) to observe signal splitting .
- SC-XRD validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystallographic disorder .
- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons (e.g., NOE correlations between the methoxy group and adjacent aromatic protons) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting modifications of the indole core?
Answer:
- Bioisosteric replacement : Substitute the 2-fluoro-4-methoxyphenyl group with 2,4-dichlorophenyl or 3-trifluoromethylphenyl to enhance lipophilicity (clogP ~3.5) .
- Positional scanning : Synthesize analogs with hydroxyl groups at C-4 or C-6 to evaluate hydrogen bonding effects on target binding .
- In vitro assays : Test analogs against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) and correlate with computational ADMET predictions (e.g., aqueous solubility <10 µg/mL may limit bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
